molecular formula C8H5BrN2O2 B13016726 5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid

Cat. No.: B13016726
M. Wt: 241.04 g/mol
InChI Key: ZQJSUNPVYASADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is known for its unique structure, which includes a bromine atom at the 5th position and a carboxylic acid group at the 7th position. It is used in various scientific research applications due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the bromination of pyrrolo[3,2-b]pyridine followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to 100°C.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.

Major Products:

    Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

Chemistry: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its unique structure allows it to interact with biological targets in a specific manner.

Medicine: The compound has shown promise in the development of new drugs, particularly in the field of oncology. It is being investigated for its potential to inhibit cancer cell growth and proliferation.

Industry: In the industrial sector, 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is used in the production of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and receptor-ligand interactions, resulting in various biological effects.

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Bromo-7-azaindole
  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Comparison: 5-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which includes the bromine atom at the 5th position and the carboxylic acid group at the 7th position. This unique structure imparts distinct reactivity and biological activity compared to similar compounds. For example, 5-Bromo-7-azaindole lacks the carboxylic acid group, which affects its solubility and reactivity. Similarly, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a different substitution pattern, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-4(8(12)13)7-5(11-6)1-2-10-7/h1-3,10H,(H,12,13)

InChI Key

ZQJSUNPVYASADH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(C=C2C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.